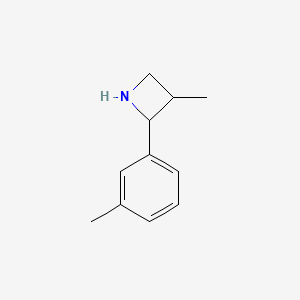

Azetidine, 3-methyl-2-(3-methylphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

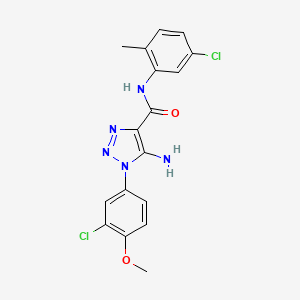

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The specific compound you’re asking about, “Azetidine, 3-methyl-2-(3-methylphenyl)-”, has the molecular formula C10H13N .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . A relay catalysis strategy enables a [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amines via lewis acid-catalyzed nucleophilic ring opening of cyclopropane 1,1-diester with aromatic amine and (hypo)iodite-catalyzed C-N bond formation .

Molecular Structure Analysis

The molecular structure of “Azetidine, 3-methyl-2-(3-methylphenyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Physical And Chemical Properties Analysis

Azetidine is a colorless liquid with a density of 0.847 g/cm^3 at 25 °C . It is miscible in water and has a boiling point of 61 to 62 °C .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity : Azetidines have been explored for their antiviral properties. A study by Zoidis et al. (2003) demonstrated that azetidine analogues showed significant activity against influenza A virus, indicating their potential as antiviral agents (Zoidis et al., 2003).

Synthesis and Spectroscopic Properties : Research by Lie Ken Jie and Syed-rahmatullah (1992) focused on synthesizing and analyzing the spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, highlighting the chemical versatility of azetidine derivatives (Lie Ken Jie & Syed-rahmatullah, 1992).

Pharmacology of Site-Specific Treatment Agents : Kim et al. (2007) explored azetidine derivatives as restricted rotational analogues of methylphenidate for potential treatment of cocaine abuse, demonstrating the pharmacological applications of azetidine derivatives (Kim et al., 2007).

Antibacterial Agents : A study by Frigola et al. (1994) synthesized azetidinylquinolones, which were found to be effective against both Gram-positive and Gram-negative bacteria, revealing the antibacterial potential of azetidine compounds (Frigola et al., 1994).

Synthesis of Polyhydroxylated Iminosugars : Lawande et al. (2015) reported the synthesis of azetidine iminosugars from D-glucose, which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, suggesting their potential in enzyme inhibition (Lawande et al., 2015).

Effect on Ion Uptake and Release in Plants : Pitman et al. (1977) investigated the effect of azetidine 2-carboxylic acid on ion uptake and release in barley roots, providing insights into the role of azetidine in plant physiology (Pitman et al., 1977).

Synthesis of Azetidin-3-ones : Ye et al. (2011) developed a method for the synthesis of azetidin-3-ones, highlighting the chemical synthesis and application potential of azetidine derivatives in the creation of new compounds (Ye et al., 2011).

Antimicrobial Activity : Patel et al. (2017) synthesized azetidine derivatives from chalcone and evaluated their antimicrobial activity, demonstrating the potential of azetidine compounds in developing new antimicrobial agents (Patel et al., 2017).

Synthesis of Enantiomerically Pure Azetidines : Jensen et al. (2015) reported a nickel-catalyzed cross-coupling method for synthesizing enantiomerically pure azetidines, showing the advancements in the synthesis techniques for azetidine derivatives (Jensen et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-2-(3-methylphenyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-3-5-10(6-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONRUXKGIJCBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(3-methylphenyl)azetidine | |

CAS RN |

1864472-00-3 |

Source

|

| Record name | 3-methyl-2-(3-methylphenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)

![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid](/img/structure/B2626883.png)